Cas no 784123-27-9 (3-(2-Naphthyloxy)azetidine trifluoroacetate)

3-(2-Naphthyloxy)azetidine trifluoroacetate is a specialized organic compound featuring a naphthyloxy-substituted azetidine core, paired with a trifluoroacetate counterion. This structure imparts unique reactivity and solubility properties, making it valuable in pharmaceutical and agrochemical research as a versatile intermediate. The azetidine ring offers conformational rigidity, while the naphthyl group enhances lipophilicity, facilitating interactions with hydrophobic targets. The trifluoroacetate salt improves crystallinity and handling stability. Its well-defined synthetic pathway ensures high purity, critical for precision applications in medicinal chemistry, such as protease inhibitor development or ligand design. The compound’s balanced polarity and stability under mild conditions make it suitable for further functionalization in complex synthetic routes.
3-(2-Naphthyloxy)azetidine trifluoroacetate structure
784123-27-9 structure
Product Name:3-(2-Naphthyloxy)azetidine trifluoroacetate
CAS No:784123-27-9
MF:C13H13NO
MW:199.248423337936
CID:1076097
PubChem ID:22451478
Update Time:2025-06-09

3-(2-Naphthyloxy)azetidine trifluoroacetate Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Naphthyloxy)azetidine
    • SCHEMBL23842763
    • AKOS012080622
    • DTXSID00625712
    • 3-[(Naphthalen-2-yl)oxy]azetidine
    • SB50988
    • 3-(naphthalen-2-yloxy)azetidine
    • 3-naphthalen-2-yloxyazetidine
    • FT-0681354
    • CS-0270499
    • EN300-1843415
    • 784123-27-9
    • A1-35639
    • 3-(2-Naphthyloxy)azetidine trifluoroacetate
    • MDL: MFCD13559974
    • Inchi: 1S/C13H13NO/c1-2-4-11-7-12(6-5-10(11)3-1)15-13-8-14-9-13/h1-7,13-14H,8-9H2
    • InChI Key: ZQXUEIDHHHQAEN-UHFFFAOYSA-N
    • SMILES: O(C1C=CC2C=CC=CC=2C=1)C1CNC1

Computed Properties

  • Exact Mass: 199.099714038g/mol
  • Monoisotopic Mass: 199.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 21.3Ų

3-(2-Naphthyloxy)azetidine trifluoroacetate Security Information

  • HazardClass:IRRITANT

3-(2-Naphthyloxy)azetidine trifluoroacetate Pricemore >>

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